3',4'-Dimethylacetophenone
Overview
Description
3',4'-Dimethylacetophenone is a chemical compound that is a derivative of acetophenone with two methyl groups added to the phenyl ring. It is an organic compound that can be used as a building block in organic synthesis and has potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to 3',4'-Dimethylacetophenone has been explored in several studies. For instance, the synthesis of 3-amino-4-methylacetophenone was achieved starting from 4-methyl acetophenone through a nitration process, yielding an 80% total yield, indicating a straightforward method suitable for industrial production . Another study reported the synthesis of a compound by the reaction of 4-methylpent-3-en-2-one, 4-acetyl aniline, and potassium thiocyanate, which involved spectroscopic analysis to confirm the structure .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, single crystal analysis was used to confirm the structure of a synthesized compound with a six-membered nonplanar ring in envelope conformation . In another study, the molecular structure of a strongly fluorescent compound was presented, obtained by X-ray means .
Chemical Reactions Analysis
Chemical reactions involving 3',4'-Dimethylacetophenone derivatives have been studied, such as the nitration of 3,4-dimethylacetophenone, which resulted in a mixture of products and provided insights into the mechanism of rearomatization under different acidic conditions . Additionally, the synthesis of various dimethylphenanthrenes involved a strategy that included a furan/dimethyl-1-naphthyne cycloaddition reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3',4'-Dimethylacetophenone have been investigated through density functional theory (DFT) studies, which examined the electronic properties and stability of the compound . The compound displayed high chemical reactivity, which was quantified by its chemical softness . Furthermore, the compound's potential as an inhibitor of tyrosinase and ribonucleotide reductase was evaluated through in-vitro and in-silico investigations, showing promising results for further exploration at the molecular level .
Scientific Research Applications
1. Chemoselective Arylation
3',4'-Dimethylacetophenone derivatives have been utilized in chemoselective arylation reactions. For instance, a study by Nájera & Botella (2005) described the use of a palladacycle derived from 4-hydroxyacetophenone oxime as a precatalyst for the arylation of acrolein diethyl acetal. This reaction resulted in the synthesis of cinnamaldehyde derivatives and 3-arylpropanoate esters.
2. Metal Complexes Synthesis
Chalcone derivatives of dimethylacetophenone have been used to synthesize metal complexes, as explored by Borge & Patil (2019). These complexes were characterized by various spectroscopic methods, indicating potential applications in materials science and coordination chemistry.
3. Supramolecular Self-Assembly
Dimethylacetophenone derivatives have applications in supramolecular chemistry. A study by Rocha et al. (2017) investigated the self-assembly of a Schiff base derived from dimethylacetophenone, revealing insights into molecular conformations and interactions.
4. Photophysical Studies
Research by Allonas et al. (2006) focused on the photophysical properties of 2-hydroxy-2,2-dimethylacetophenone, highlighting its potential in photochemical applications.
5. Catalytic Applications
Dimethylacetophenone compounds have been shown to have catalytic properties. Arias et al. (2000) demonstrated the use of samarium(III) acetylacetonate in catalyzing the auto-condensation of 2,4-pentanedione, leading to the synthesis of dimethylacetophenone derivatives.
6. Baeyer–Villiger Oxidation
Dimethylacetophenone-based compounds have been used as catalysts in Baeyer–Villiger oxidation. Martins et al. (2016) described the use of a dimethyltin(IV) compound in this oxidation process, achieving significant conversions and enantioselectivity.
7. Luminescent Sensing
Novel metal-organic frameworks (MOFs) containing dimethylacetophenone groups have been synthesized for luminescent sensing applications. Zhang et al. (2017) reported the sensitive detection of nitrobenzene and iron(III) ions using these MOFs.
8. Phytotoxic Compounds Study
Espinosa‐Colín et al. (2023) evaluated dimethylacetophenone derivatives for their phytotoxic activity, providing insights into their potential ecological impacts.
9. Photoremovable Protecting Group
Dimethylacetophenone derivatives have been investigated as photoremovable protecting groups for carboxylic acids. A study by Zabadal et al. (2001) demonstrated their efficient release upon irradiation, useful in synthetic chemistry.
10. Biotransformation Studies
The fungus Periconia hispidula has been studied for its ability to biotransform acetophenone derivatives, including dimethylacetophenone. Serly et al. (2018) found significant enantioselectivity in these biotransformation processes.
Safety And Hazards
properties
IUPAC Name |
1-(3,4-dimethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRAXAOJIODQJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063109 | |
Record name | Ethanone, 1-(3,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanone, 1-(3,4-dimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3',4'-Dimethylacetophenone | |
CAS RN |
3637-01-2 | |
Record name | 3,4-Dimethylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3637-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(3,4-dimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(3,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dimethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC1L145T5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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